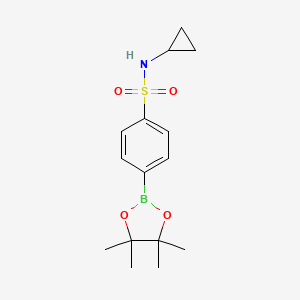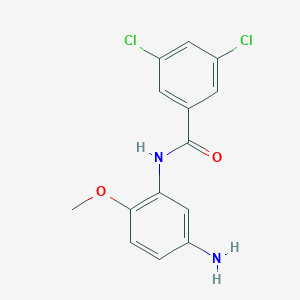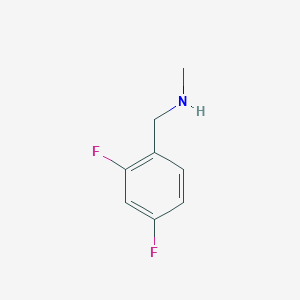
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol. It contains a total of 29 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline includes a five-membered pyrrolidine ring and a six-membered aromatic ring . The compound also contains a tertiary amide and a primary amine, both of which are aromatic .Physical And Chemical Properties Analysis
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is a solid compound . Its SMILES string is Nc1ccc(cc1)C(=O)N2CCCC2 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is available for purchase as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field covers various applications such as understanding protein-protein interactions, disease mechanisms, and the discovery of potential new therapies.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biochemical pathways
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that primary and secondary alcohols can alter the steric environment differently, thus inducing different enantioselectivity .
Eigenschaften
IUPAC Name |
(2-amino-5-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFUAUURHFKJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)







